

Chemical and physical properties of N-oleoyl alanine

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Compound of Interest		
Compound Name:	N-oleoyl alanine	
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N-Oleoyl Alanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-oleoyl alanine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuromodulation and metabolic regulation. This technical guide provides a detailed overview of the chemical and physical properties of **N-oleoyl alanine**, experimental protocols for its analysis, and insights into its biological mechanisms of action.

Chemical and Physical Properties

N-oleoyl alanine is structurally characterized by an oleic acid molecule linked to the amino acid L-alanine via an amide bond.[1] This amphipathic structure, possessing both a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, dictates its physicochemical properties and biological activity.

Below is a summary of its key chemical and physical data:



Property	Value	Source
IUPAC Name	(2S)-2-[[(9Z)-octadec-9- enoyl]amino]propanoic acid	[1][2]
Synonyms	N-Oleoyl-L-Alanine, OlAla	[2][3]
CAS Number	745733-78-2	[3][4]
Molecular Formula	C21H39NO3	[1][2]
Molecular Weight	353.54 g/mol	[4]
Monoisotopic Mass	353.292994 Da	[1]
Appearance	White crystalline solid (predicted)	
Melting Point	Not experimentally determined.	
Boiling Point	Not experimentally determined.	
Solubility	Ethanol: 50 mg/mLDMSO: 30 mg/mLDMF: 10 mg/mLPBS (pH 7.2): 0.25 mg/mL	[3]
рКа	Not experimentally determined. Predicted to be acidic due to the carboxylic acid group.	
XlogP3	7.7 (Computed)	[1]
Stability	Store at -20°C for short-term (months) and -80°C for long-term (years) storage.[5]	

Spectral Data (Predicted)

While experimental spectra for **N-oleoyl alanine** are not readily available in public databases, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on its structure and known values for similar N-acyl amino acids.

Predicted ¹H NMR Chemical Shifts:



Protons	Chemical Shift (ppm)	Multiplicity
Olefinic CH=CH	5.3-5.4	m
Alanine α-CH	4.3-4.5	m
CH ₂ adjacent to C=O	2.1-2.3	t
Alanine β-CH ₃	1.3-1.5	d
Aliphatic (CH ₂)n	1.2-1.4	m
Terminal CH₃	0.8-0.9	t

Predicted ¹³C NMR Chemical Shifts:

Carbon	Chemical Shift (ppm)
Carboxylic C=O	175-178
Amide C=O	172-174
Olefinic CH=CH	128-132
Alanine α-CH	48-52
Alanine β-CH ₃	18-22
Aliphatic (CH ₂)n	22-35
Terminal CH₃	14

Experimental Protocols Synthesis of N-oleoyl alanine

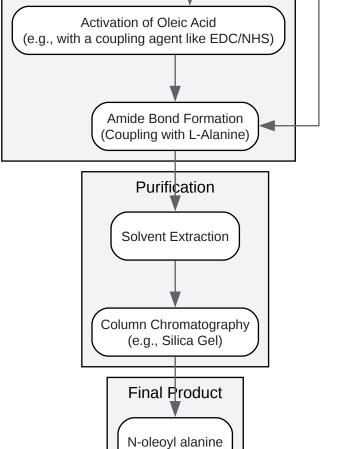
A general method for the synthesis of **N-oleoyl alanine** involves the coupling of oleic acid and L-alanine. This is typically achieved through an amide bond formation reaction.

Workflow for the Synthesis of N-oleoyl alanine:



Reactants Oleic Acid L-Alanine Reaction Activation of Oleic Acid

General Synthesis Workflow for N-oleoyl alanine



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Caption: General workflow for the synthesis of **N-oleoyl alanine**.

Methodology:



- Activation of Oleic Acid: Oleic acid is activated to facilitate the amide bond formation. A
 common method is the use of coupling agents such as N-(3-Dimethylaminopropyl)-N'ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) in an
 appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF). This
 reaction forms an active NHS ester of oleic acid.
- Coupling with L-Alanine: The activated oleic acid is then reacted with the amino group of Lalanine (or its ester derivative, followed by hydrolysis). A base, such as triethylamine (TEA)
 or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride formed
 and to deprotonate the amino group of alanine, enhancing its nucleophilicity. The reaction
 mixture is stirred at room temperature until completion, which can be monitored by thin-layer
 chromatography (TLC).
- Work-up and Extraction: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., dilute HCl) to remove unreacted base and basic byproducts, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted oleic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel. A gradient
 of solvents, such as hexane and ethyl acetate or dichloromethane and methanol, is used to
 elute the pure N-oleoyl alanine.

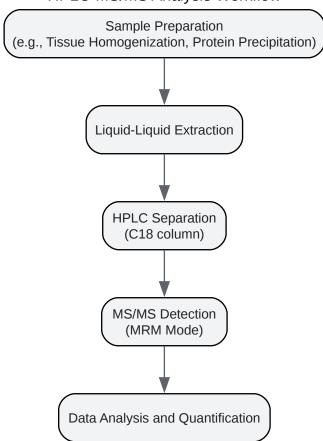
Analysis of N-oleoyl alanine by HPLC-MS/MS

A detailed and validated method for the quantification of **N-oleoyl alanine** in biological matrices (e.g., brain and plasma) has been established using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]

Workflow for HPLC-MS/MS Analysis:

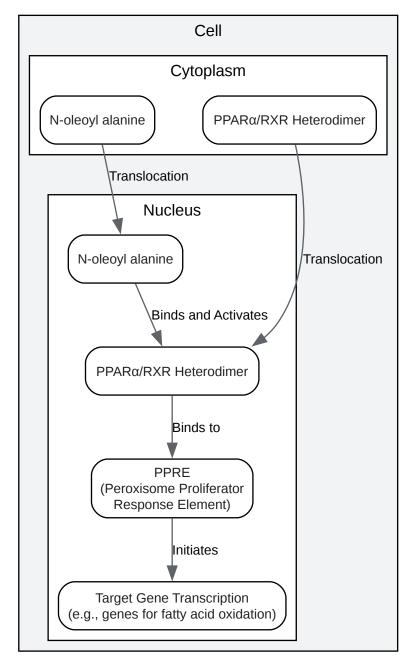


HPLC-MS/MS Analysis Workflow

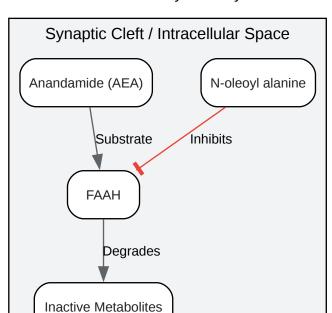




N-oleoyl alanine Activation of PPAR α Signaling







Inhibition of FAAH by N-oleoyl alanine

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